1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound featuring a pyrrolopyrazine core. This compound is part of a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE involves multiple steps. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions. These methods often require specific catalysts and reaction conditions to ensure the formation of the desired product . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE has a wide range of applications in scientific research. It is used in medicinal chemistry for its potential antimicrobial, anti-inflammatory, and antitumor activities. Additionally, it is employed in the development of new pharmaceuticals and as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and pyrrolidino[1,2-a]piperazine-3,6-dione. These compounds share a similar core structure but may differ in their substituents and biological activities. The uniqueness of 1-{4-[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLSULFONYL]PHENYL}-2-PYRROLIDINONE lies in its specific substituents, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylsulfonyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O3S/c21-17-4-2-10-20(17)14-5-7-16(8-6-14)24(22,23)19-12-11-18-9-1-3-15(18)13-19/h5-8,15H,1-4,9-13H2 |
InChI Key |
CHZULRKTMJGFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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